REACTION_CXSMILES
|
[S-:1][C:2]#[N:3].[K+].Cl[C:6]([O:8][CH2:9][C:10]([Cl:13])([Cl:12])[Cl:11])=[O:7].[NH3:14]>C(OCC)(=O)C>[C:2]([NH:14][C:6](=[O:7])[O:8][CH2:9][C:10]([Cl:13])([Cl:12])[Cl:11])(=[S:1])[NH2:3] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
potassium thiocyanate
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 60° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was treated with a water/methanol mixed solvent
|
Type
|
CUSTOM
|
Details
|
the reaction product was obtained in a powdery form through filtration
|
Type
|
WASH
|
Details
|
It was then washed thoroughly with water
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=S)NC(OCC(Cl)(Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |